molecular formula C11H7ClF3N3O2S B2422174 methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate CAS No. 2061171-88-6

methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate

Cat. No. B2422174
CAS RN: 2061171-88-6
M. Wt: 337.7
InChI Key: CZPWRPINTZIUGD-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Applications

This compound is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of this compound are used in the pharmaceutical industry . Five pharmaceutical products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing this compound have been granted market approval .

Synthesis of Trifluoromethylpyridines

This compound is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the production of various agrochemicals and pharmaceuticals .

Inhibition of Bacterial Growth

A derivative of this compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), is a potent inhibitor of bacterial phosphopantetheinyl transferase. This inhibits secondary metabolism and thwarts bacterial growth .

Development of Fluorinated Organic Chemicals

The unique properties of fluorine and fluorine-containing moieties, such as this compound, have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Drug Potency Enhancement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Design and Synthesis of Pyrimidinamine Derivatives

This compound is used as a template in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of new TFMP derivatives like “methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate” will likely continue to be a significant area of research in the future.

properties

IUPAC Name

methyl N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)18-9-17-7(4-21-9)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWRPINTZIUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate

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